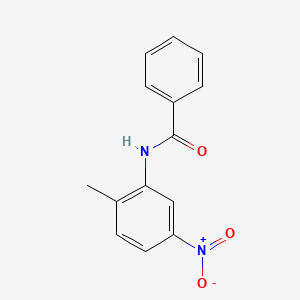

N-(2-Methyl-5-nitrophenyl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry and Derivatives

Benzamides are a significant class of organic compounds characterized by the presence of a benzoyl group attached to a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives exhibiting a wide array of biological activities. nih.gov The versatility of the benzamide scaffold allows for extensive structural modifications, leading to the development of compounds with tailored pharmacological profiles. acs.orgacs.org

Benzamide derivatives have been investigated for a multitude of therapeutic applications, including as:

Anticancer agents researchgate.netnih.gov

Antimicrobial agents nanobioletters.com

Enzyme inhibitors, such as carbonic anhydrase and cholinesterase inhibitors nih.gov

Smoothened antagonists in the Hedgehog signaling pathway nih.gov

The chemical reactivity of the amide bond and the potential for substitution on both the benzoyl and the N-phenyl rings make benzamides valuable intermediates in organic synthesis. nanobioletters.comresearchgate.net The introduction of various functional groups can significantly influence the compound's electronic properties, steric hindrance, and ultimately, its biological activity.

Significance of the Nitrophenyl Moiety in Contemporary Organic Synthesis

The nitrophenyl group, a phenyl ring substituted with one or more nitro (NO₂) groups, is a crucial functional group in modern organic synthesis. The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring and adjacent functional groups. This electronic effect makes the nitrophenyl moiety an excellent candidate for various chemical transformations, including nucleophilic aromatic substitution and reduction reactions. chemimpex.com

The presence of a nitro group can activate the aromatic ring towards nucleophilic attack, facilitating the synthesis of more complex molecules. chemimpex.com Furthermore, the nitro group itself is a versatile functional group that can be readily converted into other functionalities, most notably an amino group (NH₂) through reduction. This transformation is a key step in the synthesis of many pharmaceuticals and other fine chemicals.

In the context of N-(2-Methyl-5-nitrophenyl)benzamide, the nitrophenyl moiety enhances its reactivity, making it a valuable intermediate for creating a diverse range of derivatives. chemimpex.com The nitro group's position on the ring, along with the methyl group, influences the regioselectivity of subsequent reactions.

Role as a Precursor or Analog in Diverse Chemical and Biological Investigations

This compound serves as a valuable precursor and analog in a variety of scientific studies. Its bifunctional nature, possessing both an amide linkage and a reactive nitrophenyl group, allows it to be a starting point for the synthesis of more elaborate molecular architectures. chemimpex.com

Table 2: Research Applications of this compound and Related Derivatives

| Research Area | Application/Role | Key Findings |

| Pharmaceutical Development | Intermediate in drug synthesis. chemimpex.com | Serves as a key building block for pharmaceuticals targeting specific biological pathways. chemimpex.com |

| Medicinal Chemistry | Scaffold for novel drug design. acs.orgacs.org | Benzamide derivatives show potential as tubulin inhibitors and for treating Alzheimer's disease. acs.orgacs.org |

| Materials Science | Monomer for specialized polymers. chemimpex.com | Used to create polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com |

| Organic Synthesis | Reactive intermediate. chemimpex.com | The nitrophenyl group enhances reactivity for nucleophilic substitutions and coupling reactions. chemimpex.com |

| Crystallography | Study of molecular interactions. researchgate.net | Single crystal X-ray diffraction studies reveal its monoclinic crystal system. researchgate.net |

Note: This table is interactive. Users can sort and filter the data as needed.

In pharmaceutical research, this compound and its analogs are utilized in the design and synthesis of novel therapeutic agents. chemimpex.com The core structure can be modified to optimize binding to biological targets, thereby enhancing efficacy. For instance, benzamide derivatives have been explored as potent tubulin inhibitors for cancer therapy. acs.org

In materials science, the stability and reactivity of this compound make it a candidate for the development of high-performance materials such as specialized polymers and coatings. chemimpex.com The ability to polymerize or incorporate this molecule into larger structures can impart desirable properties like thermal stability and mechanical strength.

Furthermore, the well-defined crystalline structure of this compound makes it an excellent subject for crystallographic studies. researchgate.net Research in this area provides fundamental insights into intermolecular interactions, which are crucial for understanding and predicting the solid-state properties of organic materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITINBWGCGZTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296491 | |

| Record name | N-(2-Methyl-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809542 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4771-07-7 | |

| Record name | 4771-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methyl-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Methyl-5-nitrophenyl)benzamide

The primary and most well-documented method for synthesizing this compound is through the benzoylation of 2-Methyl-5-nitroaniline (B49896). researchgate.net This reaction is a fundamental process in organic chemistry, forming an amide bond between the amine group of the precursor and a benzoyl group.

Benzoylation Reactions of Precursors (e.g., 2-Methyl-5-nitroaniline)

The synthesis of this compound is achieved by reacting 2-Methyl-5-nitroaniline with benzoyl chloride. researchgate.net This is a classic example of a nucleophilic acyl substitution reaction. The amino group of 2-Methyl-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid byproduct. The precursor, 2-Methyl-5-nitroaniline, can be prepared by the nitration of o-toluidine (B26562) using a mixture of nitric acid and sulfuric acid. chemicalbook.com

Another approach involves the reaction of a nitroaniline compound with an acid anhydride (B1165640) or acid chloride in the presence of an alkali metal or alkaline earth metal compound. google.com This process can also be used to produce N-acylnitroaniline derivatives. google.com

Optimized Reaction Conditions and Yield Enhancements

Several factors can be optimized to improve the yield and purity of this compound. The choice of solvent is crucial; for instance, the use of dimethylformamide (DMF) has been reported in similar benzamide (B126) syntheses. google.com The reaction temperature and duration are also key parameters. For example, refluxing the reaction mixture for several hours is a common practice. google.comcyberleninka.ru The use of a suitable base, such as pyridine (B92270) or triethylamine, is essential to drive the reaction to completion by scavenging the generated acid. cyberleninka.runih.gov

In some cases, purification techniques like recrystallization from solvents such as ethanol (B145695) or ethyl acetate (B1210297) are employed to obtain a high-purity product. nih.gov The use of catalysts, such as bimetallic metal-organic frameworks (MOFs) like Fe2Ni-BDC, has been shown to be effective in the synthesis of other N-substituted benzamides and could potentially be applied to optimize the synthesis of the title compound. mdpi.com

Table 1: Reaction Parameters for Benzoylation of Aromatic Amines

| Precursor | Reagent | Solvent | Catalyst/Base | Conditions | Product | Reference |

| 2-Methyl-5-nitroaniline | Benzoyl chloride | Not specified | Not specified | Not specified | This compound | researchgate.net |

| Aromatic amines (A-G) | Benzoyl chloride or p-chlorobenzoyl chloride | 1,4-Dioxane | Pyridine | Reflux | N-substituted benzamides (N1-N6, N13-N16) | cyberleninka.ru |

| Benzoic acid derivatives | Thionyl chloride, then phenylenediamine | Dichloromethane | Triethylamine (Et3N), Dimethylformamide (DMF) | Reflux, then room temperature | Benzamide derivatives (7a-l) | nih.gov |

| Phenylenediamine | Various benzoyl chlorides | Dichloromethane (DCM) | N,N-diisopropylethylamine (DIPEA) | Ice bath | Benzamide derivatives (JW1-JW8) | nih.gov |

Derivatization Strategies and Analog Synthesis

The core structure of this compound can be modified to create a diverse range of analogs with tailored properties for specific research objectives.

Introduction of Diverse Functional Groups for Structure Modification

The introduction of various functional groups onto the benzamide scaffold is a common strategy to explore structure-activity relationships. nih.gov This can involve modifications at several positions. For instance, substituents can be introduced on the terminal benzene (B151609) rings. nih.gov The nitro group on the phenyl ring of this compound makes it a candidate for reactions like nucleophilic aromatic substitution. chemimpex.com The amide bond itself can also be a site for modification. nih.gov

Methods for introducing functional groups include:

Alkylation: The N-H of the amide can be alkylated. nih.gov

Substitution on the aromatic rings: Halogens, nitro groups, or alkyl groups can be introduced onto the benzoyl group. google.com

Reduction of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net

Synthesis of this compound Analogues

The synthesis of analogs often follows similar synthetic routes to the parent compound, starting with modified precursors. For example, to synthesize analogs with different substituents on the benzoyl ring, the corresponding substituted benzoyl chloride would be used in the benzoylation reaction.

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives included the synthesis of compound 5o , which is 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide. nih.gov This demonstrates the incorporation of the N-(2-methyl-5-nitrophenyl) moiety into a more complex structure. nih.gov

Another example is the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, an important intermediate for the antitumor drug imatinib (B729) mesylate. google.com This compound is synthesized from 2-methyl-5-nitrophenyl guanidine, which is prepared from 2-amino-4-nitrotoluene (a positional isomer of the precursor for the title compound). google.com

Preparation of Related Benzamide Derivatives for Specific Research Objectives

The synthesis of benzamide derivatives is a significant area of research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.nethumanjournals.com

Research objectives often drive the design and synthesis of specific benzamide derivatives:

Anticancer Agents: A series of N-substituted benzamide derivatives have been designed based on the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor. researchgate.net

HIV-1 Vif Inhibitors: Derivatives of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide have been synthesized and evaluated for their potential as HIV-1 Vif inhibitors. nih.gov

Antidiabetic Agents: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase. nih.gov

Multi-Targeted Compounds for Alzheimer's Disease: Novel benzamide derivatives have been synthesized and investigated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov

Table 2: Examples of Benzamide Derivatives and their Research Objectives

| Derivative Class | Research Objective | Key Synthetic Feature | Reference |

| N-Substituted Benzamides | Antitumor Agents (HDAC inhibitors) | Based on Entinostat (MS-275) structure | researchgate.net |

| 2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamides | HIV-1 Vif Inhibitors | Optimization of side branches of a lead compound | nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic Agents | Incorporation of various alkyl/aryl groups on the amide nitrogen | nih.gov |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) and related compounds | Multi-targeted compounds for Alzheimer's Disease | Synthesis of bis-benzamides | nih.gov |

Reaction Chemistry and Selectivity Considerations

The reactivity of this compound is largely dictated by the electronic properties of its constituent functional groups. The nitrophenyl portion of the molecule is particularly influential, governing the feasibility and outcome of several key reactions.

Nucleophilic Substitutions and Coupling Reactions

The presence of a nitro group (-NO2) on the phenyl ring significantly activates it towards nucleophilic aromatic substitution (SNA_r) reactions. This electron-withdrawing group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the substitution process. For a leaving group positioned ortho or para to the nitro group, these positions are highly activated for nucleophilic attack. While this compound itself does not possess a leaving group in a position activated for direct SNA_r on the nitrophenyl ring, its derivatives, where a labile group is introduced, would be expected to readily undergo such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, allows for the synthesis of aryl amines from aryl halides. A study on the synthesis of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives utilized a Buchwald-Hartwig coupling, highlighting the utility of this reaction on a structurally similar system researchgate.net. In a hypothetical scenario where a halo-substituent is present on the nitrophenyl ring of this compound, it would be a prime candidate for such coupling reactions.

| Coupling Reaction | Catalyst/Ligand System | Reactants | Potential Product | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst with appropriate phosphine (B1218219) ligands | Halo-N-(2-methyl-5-nitrophenyl)benzamide, Amine | N-(Aryl-amino-2-methyl-5-nitrophenyl)benzamide | researchgate.netwikipedia.orgresearchgate.net |

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh3)4) | Halo-N-(2-methyl-5-nitrophenyl)benzamide, Boronic acid/ester | N-(Aryl-2-methyl-5-nitrophenyl)benzamide | researchgate.net |

| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)2) | Halo-N-(2-methyl-5-nitrophenyl)benzamide, Alkene | N-(Alkenyl-2-methyl-5-nitrophenyl)benzamide | researchgate.netnih.gov |

| This table presents hypothetical coupling reactions based on established methodologies. |

The synthesis of a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, has been reported, demonstrating the incorporation of the N-(2-methyl-5-nitrophenyl) moiety into a more complex structure through an amidation reaction nih.gov.

Aromatic Reactivity Patterns and Regioselectivity

The regioselectivity of reactions on the two aromatic rings of this compound is governed by the directing effects of the existing substituents.

On the nitrophenyl ring, the nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the methyl group is an activating, ortho-, para-director, and the benzamido group is a deactivating, ortho-, para-director. The interplay of these groups dictates the position of any subsequent substitution. For nucleophilic aromatic substitution, as previously mentioned, the nitro group is strongly activating at the ortho and para positions.

The benzoyl ring, being part of a benzamide, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. The amide group directs incoming electrophiles to the meta position.

Mannich-Einhorn Reactions and Related Approaches

The Mannich reaction and its variant, the Einhorn reaction, are important carbon-carbon bond-forming reactions that involve the aminoalkylation of an acidic proton located alpha to a carbonyl group. The classic Mannich reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound libretexts.orgwikipedia.org. The Einhorn reaction is a specific case where an amide is used as the carbonyl component.

A related approach, the benzamidomethylation of N-containing compounds, has been reported for the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide mdpi.com. This reaction utilized (benzamidomethyl)triethylammonium chloride to introduce a benzamidomethyl group onto 4-nitroaniline (B120555) mdpi.com. This suggests that the amide nitrogen of this compound could potentially act as a nucleophile in similar reactions, or the aromatic rings could be functionalized to participate in Mannich-type condensations. For instance, if a phenolic hydroxyl group were present on either aromatic ring, it would be activated for ortho-aminomethylation in a Mannich reaction nih.gov.

| Reaction Type | Key Reagents | Potential Substrate/Product Feature | Reference |

| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylation of an activated aromatic ring (e.g., a phenolic derivative) | nih.govorganic-chemistry.org |

| Einhorn Reaction | Aldehyde, Amine | Reaction at the amide nitrogen or functionalization of the aromatic rings | mdpi.com |

| This table outlines potential applications of Mannich-Einhorn type reactions involving this compound or its derivatives. |

Advanced Structural and Spectroscopic Analysis of this compound

While general information and data for related benzamide compounds exist, specific experimental results from single-crystal X-ray diffraction and spectroscopic analyses for this compound are not present in the accessed resources. Detailed research findings, including crystal system, space group, unit cell parameters, intermolecular interactions, dihedral angles, and spectroscopic data, are essential for a scientifically accurate and authoritative article on this specific compound.

Further research, potentially through specialized chemical databases or direct experimental investigation, would be required to generate the specific data needed to fulfill the detailed sections of the requested article.

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. For N-(2-Methyl-5-nitrophenyl)benzamide, FT-IR analysis confirms the presence of its key chemical moieties, namely the nitro (NO₂) and amide (-CONH-) groups. thermofisher.com The vibrational modes of the atoms in the molecule correspond to specific absorption bands in the infrared spectrum, providing a unique molecular fingerprint.

The analysis of the FT-IR spectrum reveals characteristic absorption bands that are indicative of the compound's structure. The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is one of the most intense absorptions, generally observed in the range of 1680-1630 cm⁻¹.

The presence of the nitro group is confirmed by two strong stretching vibrations: the asymmetric stretch, typically found between 1560-1520 cm⁻¹, and the symmetric stretch, which appears in the 1355-1345 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3350 - 3180 | Medium-Sharp |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | Bending (Amide II) | 1550 - 1510 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1345 | Strong |

| Aromatic (C-H) | Stretching | > 3000 | Weak-Medium |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium-Weak |

| Alkyl (C-H) | Stretching | < 3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Research studies have utilized both ¹H and ¹³C NMR to definitively confirm the synthesized structure of the compound. thermofisher.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The single amide proton (N-H) would likely appear as a broad singlet in the downfield region (typically δ 8.5-10.5 ppm). The protons on the benzoyl ring and the nitrophenyl ring would resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and splitting patterns determined by their substitution. The three protons of the methyl (-CH₃) group would appear as a sharp singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different electronic environments of the carbon atoms in the molecule. A key signal in the downfield region of the spectrum corresponds to the carbonyl carbon of the amide group (typically δ 165-170 ppm). The aromatic carbons from both phenyl rings would generate a series of signals in the δ 120-150 ppm range. The carbon atom attached to the nitro group would be significantly deshielded. The methyl carbon would produce a signal in the upfield region of the spectrum (around δ 15-20 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Amide (N-H) | 8.5 - 10.5 | Broad singlet |

| ¹H NMR | Aromatic (Ar-H) | 7.0 - 8.5 | Multiple signals, complex splitting |

| ¹H NMR | Methyl (CH₃) | ~2.5 | Singlet |

| ¹³C NMR | Carbonyl (C=O) | 165 - 170 | |

| ¹³C NMR | Aromatic (C-NO₂) | 145 - 150 | |

| ¹³C NMR | Aromatic (Ar-C) | 120 - 140 | Multiple signals |

| ¹³C NMR | Methyl (CH₃) | 15 - 20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Analysis of the UV-Vis spectrum for this compound reveals a UV cut-off wavelength at 278 nm. thermofisher.com This absorption is attributed to the π → π* and n → π* electronic transitions occurring within the conjugated π-systems of the aromatic rings and the carbonyl and nitro groups.

From the absorption data, the optical band gap energy (E_g) can be determined. For this compound, the calculated band gap is approximately 4.19 eV. thermofisher.com This value provides insight into the electronic properties and potential photoactivity of the material.

Interactive Table: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| UV Cut-off Wavelength (λ_cut-off) | 278 nm | thermofisher.com |

| Optical Band Gap (E_g) | ~4.19 eV | thermofisher.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₁₄H₁₂N₂O₃, corresponding to a monoisotopic mass of 256.08478 Da.

Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated for various adducts of the molecule.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₃ | |

| Monoisotopic Mass | 256.08478 Da | |

| Predicted [M+H]⁺ | 257.09206 m/z | |

| Predicted [M+Na]⁺ | 279.07400 m/z | |

| Predicted [M-H]⁻ | 255.07750 m/z | |

| Expected Key Fragment Ions | m/z | Identity |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for predicting molecular properties with a favorable balance between accuracy and computational cost. It is widely used to study the geometry, vibrational spectra, and electronic characteristics of organic compounds. nih.gov

The molecular structure of N-(2-Methyl-5-nitrophenyl)benzamide has been optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine its most stable conformation. nih.gov The geometry is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles.

The stability of different conformations, such as those arising from rotation around the C-N amide bond and the phenyl-N bond, can be assessed. For similar molecules, the most stable conformation is determined to be the one with the lowest energy. mdpi.com Studies on related trimers show how intermolecular hydrogen bonds, such as N-H···O interactions, can drive the formation of stable multi-unit complexes. nih.gov

Table 1: Selected Theoretical Geometric Parameters for a Benzamide-like Structure Note: This data is illustrative and based on typical values for related structures calculated via DFT methods.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~128° |

| Dihedral Angle | Phenyl-C-N-Phenyl | Variable (non-planar) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for identifying functional groups within a molecule. nih.gov Theoretical frequency calculations using DFT methods are essential for assigning the observed vibrational bands to specific atomic motions. researchgate.net The calculated harmonic vibrational wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For this compound, characteristic vibrational modes can be predicted:

N-H Stretching: The N-H stretching vibration of the amide group is expected to appear in the range of 3300-3500 cm⁻¹. A red shift in the experimental spectrum compared to the calculated value can indicate hydrogen bonding. nih.gov

C=O Stretching: The carbonyl (C=O) stretching of the amide is a strong, characteristic band typically found around 1600-1680 cm⁻¹.

NO₂ Vibrations: The nitro group exhibits symmetric and asymmetric stretching vibrations, usually located near 1510 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric). nih.gov

C-H and Ring Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed at lower wavenumbers (2800-3000 cm⁻¹). nih.gov C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region.

Table 2: Correlation of Experimental and Theoretical Vibrational Frequencies for a Related Nitrobenzamide Derivative Note: This table illustrates the typical correlation for a similar molecular structure.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3355 | ~3390 | Amide N-H group |

| C-H Stretch (Aromatic) | ~3197 | ~3200 | Phenyl ring C-H bonds |

| C=O Stretch | ~1602 | ~1620 | Amide carbonyl group |

| NO₂ Asymmetric Stretch | ~1511 | ~1500 | Nitro group |

| NO₂ Symmetric Stretch | ~1348 | ~1350 | Nitro group |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap energy), is a critical parameter for describing a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For molecules similar to this compound, DFT calculations show that the HOMO is often localized on the benzamide (B126) moiety and the methyl-substituted phenyl ring, while the LUMO is predominantly distributed over the nitrophenyl ring, particularly the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer from the donor part (benzamide) to the acceptor part (nitrophenyl). nih.gov The energy gap for related compounds has been calculated to be around 5.5 eV. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters Note: Values are illustrative based on DFT calculations for analogous compounds.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 5.0 eV |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Electrophilicity Index | ω | ~ 3.2 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In this compound, the most negative regions are localized on the oxygen atoms of the carbonyl and nitro groups. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. The most positive region is typically found around the amide hydrogen (N-H), making it a potential hydrogen bond donor. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map visually confirms the charge distribution expected from the functional groups present. The electron-withdrawing nitro group creates a significant negative potential, while the amide proton is a prominent positive site. This charge landscape governs the molecule's intermolecular interactions, such as hydrogen bonding and stacking interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to study how a ligand interacts with a biological target, such as a protein receptor.

Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov A derivative, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, has been studied as an inhibitor of α-glucosidase and α-amylase. nih.gov

Docking studies revealed that this compound forms favorable binding interactions within the active sites of these enzymes. nih.gov Following docking, MD simulations are performed to assess the stability of the predicted binding pose. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored over the simulation period. A stable RMSD profile for the ligand-protein complex suggests that the binding mode is maintained, indicating a stable interaction. nih.gov Analysis of MD trajectories can also reveal that electrostatic energy and interactions with water molecules play a crucial role in the stability of the ligand-protein complex. nih.gov Such studies are crucial for understanding the structural basis of a compound's biological activity and for the rational design of more potent analogs.

Conformational Behavior in Simulated Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its rotatable bonds, can adopt various conformations. Understanding its preferred shapes in different environments, such as the aqueous milieu of the bloodstream or the lipid environment of a cell membrane, is critical.

A typical study would analyze the potential energy surface to identify low-energy, stable conformations. The results would likely reveal a non-planar structure, with a significant twist between the two aromatic rings around the amide linkage, which is a common feature for N-arylbenzamides.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, typically using Density Functional Theory (DFT), allow for the determination of electronic structure parameters that describe a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η) indicates resistance to change in electron distribution. A large energy gap between the HOMO and LUMO signifies high hardness and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and represents the molecule's polarizability.

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. A hypothetical set of values for this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -8.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -3.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicates high kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Suggests significant resistance to deformation |

| Chemical Softness (S) | 1 / (2η) | 0.213 | Indicates moderate polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.85 | Measures the ability to attract electrons |

NBO analysis transforms the complex many-electron wavefunction into a localized form, representing chemical bonds and lone pairs. This method is invaluable for understanding charge distribution and stabilizing interactions within a molecule.

For this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would include:

π → π* interactions: Delocalization between the two aromatic rings.

n → π* interactions: Delocalization from the lone pairs (n) of the oxygen and nitrogen atoms of the amide group into the antibonding orbitals (π*) of the aromatic rings.

These hyper-conjugative interactions stabilize the molecule and are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 2: Hypothetical NBO Analysis - Major Hyper-conjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Significance |

|---|---|---|---|---|

| LP(1) O | π*(C-N amide) | 45.8 | n → π* | Resonance stabilization of the amide bond |

| LP(1) N | π*(C=O) | 50.2 | n → π* | High degree of amide resonance |

| π(Ring 1) | π*(Ring 2) | 5.1 | π → π* | Indicates electronic communication between rings |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The surface is generated based on the electron distribution of a molecule within a crystal lattice.

The surface is color-mapped to indicate different types of contacts:

Red spots: Close contacts, typically hydrogen bonds.

Blue regions: Longer contacts.

White areas: Contacts around the van der Waals separation distance.

The 2D fingerprint plot is a histogram derived from the Hirshfeld surface, summarizing all intermolecular contacts. Each point on the plot corresponds to a pair of distances (di and de) from the surface to the nearest nucleus inside and outside the surface, respectively.

For this compound, the fingerprint plot would likely show:

Sharp spikes in the lower-left region, characteristic of strong O···H and N···H hydrogen bonds involving the amide and nitro groups.

A large, diffuse region representing numerous H···H contacts, indicating the importance of van der Waals forces.

Wing-like features corresponding to C···H/H···C contacts, indicative of π-stacking interactions between the aromatic rings.

This analysis provides a detailed picture of the packing forces that govern the crystal structure of the compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies

Research has primarily focused on the inhibition of carbohydrate-hydrolyzing enzymes, which is a key strategy in managing hyperglycemia.

A series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated for their α-glucosidase inhibitory potential. Within this series, the compound featuring the 2-methyl-5-nitrophenyl substituent, identified as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide , emerged as the most active inhibitor. nih.gov This derivative demonstrated an inhibitory potency four times greater than that of acarbose, a standard α-glucosidase inhibitor. nih.gov The pronounced activity is attributed to the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring. nih.gov Molecular docking studies further support these findings, indicating favorable binding interactions within the active site of the α-glucosidase enzyme. nih.gov

The same derivative, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide , also displayed significant inhibitory activity against α-amylase. nih.gov Its potency was found to be approximately six times higher than that of the standard drug, acarbose. nih.gov Similar to its effect on α-glucosidase, the structural combination of the 2-methyl and 5-nitro substituents on the phenyl ring was crucial for its strong inhibitory action against α-amylase. nih.gov Computational analysis through molecular docking confirmed that the molecule fits well within the enzyme's target site, suggesting a stable ligand-protein complex. nih.gov

The table below summarizes the inhibitory concentration (IC₅₀) values for a closely related analog, highlighting its efficacy.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 | Acarbose | Data Not Provided in Source |

| α-Amylase | 1.52 |

Antimicrobial Research Focus

The antimicrobial properties of N-(2-Methyl-5-nitrophenyl)benzamide derivatives have been explored, revealing selective efficacy against fungal pathogens.

In studies evaluating a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, antibacterial activity was observed for some analogs, such as the N-(2-chloro-4-nitrophenyl) derivative. However, significant antibacterial potential against the tested Gram-positive and Gram-negative bacteria was not specifically attributed to the N-(2-methyl-5-nitrophenyl) derivative in the available research.

A derivative of the target compound, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide , demonstrated excellent antifungal potential. Specific activity was noted against two significant fungal species, Candida albicans and Aspergillus niger. This suggests that the structural framework of this compound is a promising scaffold for the development of new antifungal agents.

The table below details the observed antifungal efficacy.

| Compound | Fungal Strain | Activity |

|---|---|---|

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | Candida albicans | Excellent |

| Aspergillus niger | Excellent |

While various benzamide (B126) and benzothiazole (B30560) derivatives have been studied for their antimicrobial mechanisms, which include inhibiting essential enzymes like DNA gyrase or disrupting cell membranes, the specific molecular mechanism of antimicrobial action for this compound and its derivatives has not been elucidated in the reviewed literature. rsc.orgnih.gov Further research is required to determine the precise pathways through which these compounds exert their antifungal effects.

Anticancer Research Perspectives

The benzamide scaffold, particularly with specific substitutions like the 2-methyl-5-nitro pattern, has emerged as a significant structure in the quest for new anticancer agents. Research has focused on its potential to interact with key biological targets implicated in cancer progression.

The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Its inhibition is a proven therapeutic strategy. The drug Imatinib (B729), a cornerstone of CML treatment, functions by blocking the ATP-binding site of the BCR-ABL1 kinase, thereby preventing the phosphorylation of downstream proteins involved in cell proliferation and survival. chemistrymag.orgtubitak.gov.tr

Molecular docking studies have explored how derivatives of this compound might interact with the Abl kinase domain of the BCR-ABL1 oncoprotein. mdpi.com In one such study, a derivative, compound 15 (this compound), was evaluated for its binding affinity. mdpi.com The analysis suggested that the nitro group within the 2-methyl-5-nitrophenyl ring plays a crucial role by forming a hydrogen bond with the amino group of the amino acid Met-318 in the kinase's binding site. mdpi.com However, the binding affinity of this specific compound was found to be lower than that of a related analogue where the connection was an amine bond rather than an amide bond. mdpi.com The combined inhibition of BCR-ABL1 and other signaling proteins like MDM2 is an area of active research aiming to target CML stem cells and overcome resistance. nih.gov

The chemical structure of this compound serves as a valuable template for the design of new kinase inhibitors, particularly analogues of Imatinib. chemimpex.com The development of resistance to Imatinib, often due to mutations in the BCR-ABL1 kinase domain, has driven the search for second-generation inhibitors and new structural scaffolds. chemistrymag.orgtubitak.gov.tr

Researchers utilize the core benzamide structure as a "privileged fragment" to synthesize novel series of compounds. tubitak.gov.tr For instance, a study created an analogue, compound 9 (N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((2-methyl-5-nitrophenyl)amino)methyl)benzamide), which contains the 2-methyl-5-nitroaniline (B49896) fragment. mdpi.com This analogue demonstrated a higher binding affinity to the Abl kinase in docking studies compared to the direct benzamide derivative, highlighting how modifications to the template can enhance target interaction. mdpi.com The goal of creating such analogues is often to improve biopharmaceutical properties like solubility and metabolic stability or to overcome specific resistance mutations. researchgate.net The strategy involves modifying parts of the Imatinib structure while retaining the key pharmacophores responsible for binding to the tyrosine kinase active site. chemistrymag.org

| Compound | Description | Key Finding | Source |

|---|---|---|---|

| Imatinib | First-generation BCR-ABL1 tyrosine kinase inhibitor. | Functions as an anticancer agent by inhibiting the tyrosine kinase that allows cancer cell proliferation. chemistrymag.org | chemistrymag.org |

| Compound 15 | A derivative of this compound. | The nitro group forms a hydrogen bond with Met-318 in the Abl kinase binding site. mdpi.com | mdpi.com |

| Compound 9 | An Imatinib analogue containing the 2-methyl-5-nitroaniline fragment. | Exhibited a higher binding affinity to Abl kinase compared to compound 15 in docking studies. mdpi.com | mdpi.com |

Benzamide derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.gov The antiproliferative activity of these compounds is typically evaluated in vitro using cancer cell lines, such as the human myeloid leukemia (K562) and imatinib-resistant (K562R) cell lines. tubitak.gov.tr The potency is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. tubitak.gov.tr

One study on a series of novel 2-amino-1,4-naphthoquinone-benzamides demonstrated that the new compounds were more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov The induction of apoptosis is a key mechanism for these anticancer effects. This can be confirmed through methods like Hoechst staining, which reveals morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation in treated cells. nih.gov Furthermore, cell cycle analysis can show an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov The underlying mechanism can be linked to the inhibition of transcription factors like NF-kappaB, which regulates both inflammation and apoptosis. nih.gov

| Cell Line | Compound Type | Assay | Observed Effect | Source |

|---|---|---|---|---|

| K562 / K562R | Imatinib Analogues | MTT Assay | IC50 values ranged from 0.7 µM to 15 µM. tubitak.gov.tr | tubitak.gov.tr |

| MDA-MB-231 | 2-amino-1,4-naphthoquinone-benzamides | MTT Assay | Synthesized compounds were more potent than cisplatin. nih.gov | nih.gov |

| MDA-MB-231 | 2-amino-1,4-naphthoquinone-benzamides | Hoechst Staining | Treated cells showed chromatin condensation and nuclear fragmentation. nih.gov | nih.gov |

| MDA-MB-231 | 2-amino-1,4-naphthoquinone-benzamides | Cell Cycle Analysis | Dose-dependent increase in the percentage of sub-G1 (apoptotic) cells. nih.gov | nih.gov |

Anti-Inflammatory Activity Mechanisms

Benzamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. A primary mechanism involves the inhibition of key inflammatory mediators and pathways. nih.gov

Research has shown that certain benzamides can inhibit the transcription factor NF-kappaB. nih.gov This is a critical mechanism, as NF-kappaB controls the gene expression of many pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-kappaB, these compounds can effectively reduce the production of TNF-α and mitigate the inflammatory response. nih.gov

Another important mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). mdpi.commdpi.com A study on novel N-phenylcarbamothioylbenzamides synthesized a series of compounds, including a derivative with a 3-nitrophenyl substituent (1h ). nih.govresearchgate.net This compound exhibited potent anti-inflammatory activity, which was significantly higher than the reference drug indomethacin (B1671933) in an animal model of paw edema. nih.govresearchgate.net Its mechanism was linked to a potent inhibition of PGE2 synthesis. nih.govresearchgate.net

| Compound | Target/Mechanism | Result | Source |

|---|---|---|---|

| N-substituted benzamides | NF-kappaB Inhibition | Inhibited production of TNF-α. nih.gov | nih.gov |

| N-(3-nitrophenyl)-substituted phenylcarbamothioylbenzamide (1h) | PGE2 Synthesis Inhibition | Exhibited anti-inflammatory activity of 51.76% inhibition in a paw edema model. nih.gov | nih.gov |

Anticonvulsant Activity of Related Derivatives

While direct studies on the anticonvulsant properties of this compound are limited, research into structurally related compounds provides insight into the potential of the benzamide scaffold for treating seizure disorders. Studies on N-benzyl-2-acetamidopropionamide derivatives have shown them to be potent anticonvulsants. nih.gov

The anticonvulsant activity of these derivatives was evaluated in mice using the maximal electroshock-induced seizure (MES) test. nih.gov This research led to the hypothesis that a key structural feature for maximal activity is the placement of a small, substituted heteroatom moiety at a specific position relative to the core structure. nih.gov For example, oxygen-substituted derivatives such as N-benzyl-2-acetamido-3-methoxypropionamide (18 ) showed highly potent activity, with an ED50 value of 8.3 mg/kg, which is comparable to the established anticonvulsant drug phenytoin. nih.gov Further investigation revealed that the anticonvulsant activity is stereospecific, with the (R)-stereoisomer of compound 18 being principally responsible for the effect. nih.gov Other related heterocyclic structures, such as those containing a pyrrolidine-2,5-dione ring, have also been explored for anticonvulsant activity, often acting by blocking voltage-gated sodium and/or calcium channels. nih.gov

Monoamine Oxidase (MAO) Inhibition by Related Nitro Compounds

Monoamine oxidases (MAO-A and MAO-B) are enzymes that regulate neurotransmitter levels, and their selective inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Research has shown that compounds structurally related to this compound, specifically those containing a nitrophenyl group, can be potent and selective inhibitors of MAO-B. nih.gov

A study on a class of enamide-based compounds found that the presence of an electron-withdrawing nitro group on the phenyl ring enhanced the binding affinity and inhibitory potential for MAO-B. nih.gov For example, the compound N-(3-nitrophenyl)prop-2-enamide was identified as an effective competitive and reversible inhibitor of MAO-B with a high potency (Kᵢ value of 0.039 µM). nih.govnih.gov The nitro group is believed to act as a proton acceptor, contributing to hydrogen-bonding interactions within the enzyme's catalytic site. nih.gov The selectivity for MAO-B over MAO-A is a critical feature for developing neuroprotective drugs with fewer side effects. nih.gov

| Compound Class | Target Enzyme | Key Structural Feature | Finding | Source |

|---|---|---|---|---|

| Enamides with nitro functionality | Monoamine Oxidase B (MAO-B) | Electron-withdrawing nitro group | The nitro group enhances binding affinity and selective inhibition of MAO-B. nih.gov | nih.gov |

| N-(3-nitrophenyl)prop-2-enamide | Monoamine Oxidase B (MAO-B) | Nitrophenyl group | Effective competitive inhibitor with a Kᵢ value of 0.039 µM. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Specific Structural Features of N-(2-Methyl-5-nitrophenyl)benzamide with Observed Biological Responses

The biological activity of this compound and its analogues is intrinsically linked to its chemical architecture. The interplay between the electronic and steric properties of its constituent parts—the benzoyl moiety (Ring A), the amide bridge, and the 2-methyl-5-nitrophenyl moiety (Ring B)—dictates its interaction with biological targets.

The amide linker (-CONH-) is a crucial feature, capable of forming key hydrogen bonds with amino acid residues in target proteins, such as enzymes or receptors. mdpi.com This interaction often serves to anchor the molecule within a binding site.

Ring A (Benzoyl Moiety): Substitutions on this ring can significantly modulate activity. While this compound itself is unsubstituted on this ring, studies on related benzamides provide insights. For instance, modifications to this part of the molecule in other benzamide (B126) series have been shown to alter potency and selectivity against various targets. nih.govnih.gov

Ring B (2-Methyl-5-nitrophenyl Moiety): The substitution pattern on this ring is critical.

Methyl Group (at position 2): The presence of a methyl group ortho to the amide linkage introduces steric hindrance, which can influence the preferred conformation of the molecule. This can be crucial for fitting into a specific binding pocket. In some benzamide series, a 2-substituent on this phenyl ring has been found to be critical for anti-proliferative activity. researchgate.net

Nitro Group (at position 5): The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the phenyl ring and the acidity of the amide proton. Its presence can be a double-edged sword. In some contexts, a nitro group has been found to decrease anti-proliferative activity. researchgate.net However, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives, a compound featuring the 2-methyl-5-nitrophenyl group (a close analogue of the core topic) exhibited potent inhibitory activity against α-glucosidase and α-amylase. The study suggested that the combination of an electron-donating group (the methyl group) and an electron-withdrawing group (the nitro group) on the phenyl ring was highly favorable for this inhibitory activity.

These observations highlight that the biological response of this compound derivatives is a complex function of the electronic and steric effects of its substituents. The specific biological target heavily influences which structural features are beneficial or detrimental to activity.

Rational Design and Synthesis of this compound Derivatives for Enhanced Potency or Selectivity

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their biological targets and SAR. For this compound, this would involve the strategic modification of its structure to enhance a desired biological effect, be it increased potency, greater selectivity for a specific target, or improved pharmacokinetic properties. nih.govnih.gov

The general synthetic route to N-substituted benzamides typically involves the reaction of a substituted benzoic acid (or its more reactive acyl chloride derivative) with a corresponding substituted aniline. nanobioletters.commdpi.com

Strategies for Derivative Design:

Modification of the Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzoyl ring can probe the steric and electronic requirements of the target's binding site. For example, in a series of LRRK2 inhibitors, substitutions at the 5-position of the benzamide ring were extensively explored to optimize potency and bioavailability. nih.gov

Modification of the 2-Methyl-5-nitrophenyl Ring:

Varying the Ortho-Substituent: Replacing the 2-methyl group with other groups of varying sizes (e.g., ethyl, isopropyl) or electronic properties (e.g., chloro, methoxy) could fine-tune the conformational constraints and interactions with the target.

Varying the Meta-Substituent: The nitro group at position 5 could be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to systematically investigate electronic effects on activity. In the development of HIV-1 Vif inhibitors, modifications to a nitrophenyl ring were part of the optimization process. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) but may lead to improved activity or pharmacokinetics. For instance, the nitro group could be replaced by a sulfone or a cyano group.

The following table illustrates how systematic modifications of a core structure related to this compound can influence biological activity, using data from a study on benzamide derivatives as α-glucosidase inhibitors.

| Compound | Core Structure | R Group (Substitution on N-phenyl ring) | α-Glucosidase Inhibition (IC₅₀, µM) |

|---|---|---|---|

| Derivative 1 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | Unsubstituted | 45.80 ± 1.25 |

| Derivative 2 | 4-CH₃ | 30.15 ± 0.94 | |

| Derivative 3 | 4-NO₂ | 25.42 ± 0.65 | |

| Derivative 4 | 2-CH₃, 5-NO₂ | 10.75 ± 0.52 |

This table is adapted from a study on related benzamide derivatives to illustrate SAR principles. The core structure is more complex, but the data for the N-phenyl ring substitutions are relevant.

This data suggests that for this particular biological target, the combination of a 2-methyl and a 5-nitro substituent on the N-phenyl ring leads to a significant enhancement in potency compared to unsubstituted or monosubstituted analogues.

Pharmacophore Elucidation and Molecular Modifications

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore of this compound is essential for designing novel derivatives with a higher probability of being active. tandfonline.comnih.gov

Based on its structure, a hypothetical pharmacophore for this compound could include:

One Hydrogen Bond Donor: The amide N-H group.

One Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O).

Two Aromatic/Hydrophobic Regions: The benzoyl ring and the substituted phenyl ring.

A Steric Feature/Hydrophobic Pocket: Corresponding to the 2-methyl group.

An Electron-Withdrawing/Polar Feature: The 5-nitro group.

Pharmacophore-Guided Molecular Modifications:

Once a pharmacophore model is established (often with the aid of computational modeling and a set of active analogues), it can guide further modifications. nih.gov

Scaffold Hopping: The benzamide core could be replaced by other chemical scaffolds that maintain the same 3D arrangement of pharmacophoric features.

Linker Modification: The length and rigidity of the amide linker could be altered. For instance, converting the amide to a thioamide or incorporating it into a heterocyclic ring system could change the geometry and bonding capabilities.

Fine-Tuning Substituents: If a molecular docking study suggests that the nitro group is in a polar pocket but could benefit from an additional hydrogen bond, one might replace it with a group like a sulfonylamide. If the 2-methyl group occupies a small hydrophobic pocket, replacing it with a larger group might be detrimental, whereas replacement with a different small hydrophobic group like a chlorine atom could be tolerated or even beneficial.

In studies on N-benzyl benzamide inhibitors of melanogenesis, 3D-pharmacophore models were successfully used to correlate structural features with biological activity and guide the design of new compounds. nih.gov Similarly, for benzamide trimethoprim (B1683648) derivatives, molecular modeling helped to understand how different substitutions led to varied interactions within the enzyme's active site, explaining their inhibitory activity. mdpi.com These examples underscore the power of combining SAR data with computational tools to rationally design more effective molecules based on the this compound template.

Advanced Applications and Materials Science Perspectives

Non-Linear Optical (NLO) Properties and Potential Applications

Organic materials with highly conjugated systems have garnered substantial attention due to their significant non-linear optical (NLO) responses, which are crucial for applications in optical switching, data storage, and signal processing. researchgate.net The investigation of NLO properties often involves techniques like the Z-scan method, which measures effects such as self-focusing and refocusing of a laser beam passing through the material to determine its nonlinear characteristics. uobasrah.edu.iq

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical metric for materials intended for laser technology and optical communications.

While specific SHG efficiency values for N-(2-Methyl-5-nitrophenyl)benzamide are not detailed in the available research, related organic crystalline materials are actively studied for these properties. For instance, the efficiency of materials like N-benzyl-2-methyl-4-nitroaniline (BNA) is evaluated by comparing its output to standard reference materials under laser irradiation. researchgate.net The evaluation typically involves measuring the intensity of the generated second harmonic light relative to the input light, often expressed in relation to a well-characterized material like Potassium Dihydrogen Phosphate (KDP).

Table 1: Illustrative Data for NLO Property Evaluation

| Property | Description | Typical Unit of Measurement |

|---|---|---|

| SHG Efficiency | The effectiveness of converting incident light to its second harmonic frequency. | Relative to a standard (e.g., x times KDP) |

| Non-linear Refractive Index (n₂) | The change in the refractive index of a material in response to the intensity of light. | cm²/W |

| Non-linear Absorption Coefficient (β) | The change in the absorption coefficient of a material with light intensity. | cm/W |

Optical transmittance refers to the fraction of incident light at a specified wavelength that passes through a material. This property is fundamental for applications in optics, as it determines the operational wavelength range and efficiency of a device. For NLO materials, a high transmittance at both the fundamental and the second-harmonic wavelength is essential for efficient SHG.

The molecular structure of this compound suggests it would have a specific transmittance window, absorbing strongly in the UV region due to its aromatic rings and nitro group, while potentially being transparent in parts of the visible and near-infrared spectrum. Materials with high NLO responses and good optical transparency are candidates for a range of applications, including:

Optical Limiting: Protecting sensitive optical sensors from damage by high-intensity laser beams. scispace.com

Optical Switching: Controlling light signals with other light signals for high-speed data processing. researchgate.net

Data Storage: Utilizing NLO properties for high-density, three-dimensional optical data storage. researchgate.net

Role as an Intermediate in Specialized Organic Synthesis

This compound is widely recognized for its utility as a versatile intermediate in organic synthesis. chemimpex.com Its structure is particularly valuable in the multi-step synthesis of more complex molecules, especially within pharmaceutical development. chemimpex.com The compound's nitrophenyl group enhances its reactivity, making it a suitable precursor for various chemical transformations, including nucleophilic substitutions and reduction reactions. chemimpex.com

The reduction of the nitro group to an amine is a common and critical transformation, yielding an amino-phenyl derivative that can undergo further reactions. This makes the compound a key building block in creating a diverse range of larger, more functionalized molecules. For example, similar structures are used as intermediates in the synthesis of anti-cancer agents, where the molecular scaffold is systematically modified to enhance activity against specific cellular targets.

Table 2: Synthetic Utility of this compound

| Reaction Type | Reagents/Conditions (Illustrative) | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Amine (-NH₂) | Intermediate for pharmaceuticals, dyes |

| Aromatic Substitution | Nucleophiles (e.g., amines, thiols) | Functionalized Phenyl Ring | Synthesis of targeted bioactive molecules |

| Amide Hydrolysis | Strong Acid/Base | Carboxylic Acid and Amine | Precursor for creating different amide or ester derivatives |

This versatility allows researchers to use this compound as a foundational element in the design of novel drugs and other specialized chemical products. chemimpex.com

Utilization in Materials Science for Advanced Polymers and Coatings Development

Beyond its role in synthesizing small molecules, this compound is a valuable compound in materials science for the development of specialized polymers and coatings. chemimpex.com Its stability and reactivity make it suitable for incorporation into high-performance materials. chemimpex.com

The compound can be chemically modified, for instance by reducing the nitro group to an amine, to create a bifunctional monomer. This monomer can then be polymerized with other suitable co-monomers to form advanced polymers. The rigid aromatic rings from the benzamide (B126) structure can impart enhanced thermal stability and mechanical strength to the resulting polymer chain. Its integration can be used to develop materials with specific, desirable properties. chemimpex.com

Potential applications in this area include:

High-Performance Polymers: Creating polymers with improved thermal and mechanical properties for use in demanding environments. chemimpex.com

Specialized Coatings: Formulating coatings with enhanced durability, chemical resistance, or specific optical properties.

Functional Materials: Serving as a building block for materials used in electronics or as advanced composites.

Q & A

Q. What are the standard synthetic routes for N-(2-Methyl-5-nitrophenyl)benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 2-methyl-5-nitroaniline with benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Acylation: React equimolar amounts of 2-methyl-5-nitroaniline and benzoyl chloride in a basic aqueous/organic biphasic system (e.g., NaOH/CH₂Cl₂) at 0–5°C to minimize side reactions .

- Purification: Recrystallize the crude product using ethanol or acetonitrile to remove unreacted starting materials. Yield optimization requires precise temperature control during acylation and slow cooling during crystallization .

- Characterization: Confirm purity via melting point analysis, HPLC, and NMR spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX) resolves structural ambiguities .

Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound?

Methodological Answer:

- Structure Solution: Use SHELXD or SHELXS for phase determination from X-ray diffraction data. These programs are robust for small-molecule structures, even with moderate resolution (1.0–1.5 Å) .

- Refinement: Employ SHELXL for least-squares refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks. SHELXL’s constraints improve convergence in cases of partial disorder .

- Visualization: ORTEP-3 (via WinGX suite) generates publication-quality thermal ellipsoid diagrams. For macromolecular interfaces, SHELXPRO aids in interpreting intermolecular interactions .

Q. How is the cytotoxic activity of this compound evaluated in vitro?

Methodological Answer:

- Cell Viability Assays: Use the MTT or resazurin assay on cancer cell lines (e.g., HeLa). Treat cells with a concentration gradient (0.1–100 µM) for 48–72 hours. Normalize results against controls (e.g., hydroxyurea) .

- Data Analysis: Calculate IC₅₀ values using probit regression (SPSS or GraphPad Prism). For example, derivatives like N-(phenylcarbamoyl)benzamide show IC₈₀ values of 0.8 mM in HeLa cells, outperforming standard agents .

- Validation: Replicate experiments in triplicate and confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding assays for this compound be resolved?

Methodological Answer:

- Docking Workflow: Use AutoDock Vina for high-throughput docking. Set up the receptor grid to include the active site (e.g., PARP-1 or SMO) with a 20 ų search space. Validate scoring functions against known inhibitors .

- Experimental Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). If computational Kd values deviate >10-fold, re-evaluate protonation states or solvation effects in the docking model .

- Hybrid Approaches: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with mutagenesis studies to identify critical binding residues .

Q. What strategies are effective in refining the crystal structure of this compound using SHELXL when encountering twinning or disorder?

Methodological Answer:

- Twinning: For hemihedral twinning, use the TWIN and BASF commands in SHELXL. Refine twin fractions iteratively while monitoring R-factor convergence. Twinned structures often require high-resolution data (≤1.0 Å) .

- Disorder: Split disordered atoms into multiple sites (PART command). Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles. For nitro group disorder, refine occupancy factors alongside anisotropic displacement parameters .

- Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry and validate hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

Methodological Answer:

- Scaffold Modification: Synthesize derivatives with substitutions at the nitro, methyl, or benzamide positions. For example, replace the nitro group with cyano (-CN) or amino (-NH₂) to assess electron-withdrawing/donating effects .

- Biological Testing: Screen derivatives against target-specific assays (e.g., PARP-1 inhibition or Hedgehog pathway modulation). Use IC₅₀ values to correlate substituent hydrophobicity (logP) with activity .

- Computational Modeling: Generate 3D-QSAR models (e.g., CoMFA or CoMSIA) using alignment rules from crystallographic data. Validate predictive power with leave-one-out cross-validation (q² > 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.